REACTION_SMILES
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[C:25](=[O:26])([OH:27])[O-:28].[CH2:14]1[CH2:15][NH:16][CH2:17][CH2:18][NH:19]1.[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[Cl:1][c:2]1[n:3][c:4]2[cH:5][cH:6][c:7]([O:12][CH3:13])[cH:8][c:9]2[cH:10][cH:11]1.[Na+:29]>>[c:2]1([N:16]2[CH2:15][CH2:14][NH:19][CH2:18][CH2:17]2)[n:3][c:4]2[cH:5][cH:6][c:7]([O:12][CH3:13])[cH:8][c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2nc(Cl)ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COc1ccc2nc(N3CCNCC3)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |